1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea group to a pyrrolidin-3-yl ring substituted with a 3-methoxyphenyl group. The 3-methoxyphenyl substituent may modulate lipophilicity and receptor binding. Urea derivatives are widely studied for their role as kinase inhibitors, protease antagonists, or GPCR modulators due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-4-2-3-15(11-16)23-12-14(10-19(23)24)22-20(25)21-13-5-6-17-18(9-13)28-8-7-27-17/h2-6,9,11,14H,7-8,10,12H2,1H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDOFXCGDOVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The starting materials often include benzo[b][1,4]dioxin derivatives and pyrrolidinone derivatives. The key steps may involve:
Formation of the benzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution.
Formation of the urea linkage: This is typically done by reacting an amine with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea could be explored for its potential therapeutic properties. This may include its use as a lead compound for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity to produce a biological response.
Pathway Modulation: Affecting signaling pathways within cells to alter cellular functions.
Comparison with Similar Compounds
Key Differences:
Substituent Effects : The target compound’s 3-methoxyphenyl group may improve binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the bis(2-methoxyethyl) groups in the comparator, which prioritize solubility over target affinity .
Pharmacokinetics : The methoxyethyl groups in the comparator reduce LogP, favoring aqueous solubility, whereas the methoxyphenyl group in the target compound increases membrane permeability but risks faster hepatic metabolism.
Synthetic Accessibility : The bis(2-methoxyethyl) substituent in the comparator requires multi-step alkylation, while the target compound’s aryl group may simplify synthesis via Ullmann or Buchwald-Hartwig coupling.
Research Findings and Implications
- Kinase Inhibition: Urea derivatives with aryl substituents demonstrate nanomolar affinity for kinases like BRAF or CDK2 due to aryl-π interactions in hydrophobic pockets. The comparator’s polar groups may reduce such interactions .
- Metabolic Pathways : Methoxy groups are prone to O-demethylation via CYP3A4, suggesting the target compound may require pharmacokinetic optimization (e.g., fluorination) to mitigate rapid clearance.
- Toxicity : Bis(2-methoxyethyl) substituents in the comparator are associated with lower cytotoxicity in vitro, possibly due to reduced off-target binding.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound has a complex structure that includes a benzodioxin moiety and a pyrrolidine derivative. The molecular formula is , indicating the presence of two nitrogen atoms within its structure.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
- IC50 Values : Some derivatives exhibited IC50 values as low as 1.1 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have demonstrated:
- Bacterial Inhibition : Significant inhibition against Escherichia coli and Staphylococcus aureus.
- Mechanism : Antimicrobial activity is often linked to interference with bacterial cell wall synthesis or disruption of membrane integrity .
Anti-inflammatory Activity
Compounds containing the benzodioxin moiety have been screened for their anti-inflammatory effects:
- COX Inhibition : Some related compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in inflammation and pain pathways.
- Efficacy : In vitro studies indicated significant reduction in inflammatory markers such as IL-1β .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the benzodioxin or pyrrolidine rings can significantly alter potency and selectivity for specific biological targets.
- Optimal Configuration : Certain configurations have been associated with enhanced anticancer and anti-inflammatory activities, guiding future synthetic efforts .
Case Studies
A few notable case studies highlight the compound's potential:
- Synthesis and Evaluation : A series of related compounds were synthesized and evaluated for their biological activities. The study found that modifications to the benzodioxin core enhanced anticancer activity while maintaining low toxicity profiles in normal cells .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into binding affinities with target proteins involved in cancer progression and inflammation, supporting experimental findings .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxin protons at δ 4.2–4.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
How can researchers design initial biological activity screens to evaluate the compound's potential therapeutic effects?
Basic Research Question
- Target-Based Assays : Test inhibition of enzymes (e.g., kinases, PARP1) using fluorescence polarization or calorimetry .
- Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA) in relevant cell lines (e.g., HeLa, RAW 264.7) .
- Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl or benzofuran analogs) to establish structure-activity relationships (SAR) .
How can contradictions in reported biological activity data for structural analogs be resolved methodologically?
Advanced Research Question
- Orthogonal Assays : Validate conflicting results using independent techniques (e.g., surface plasmon resonance vs. enzymatic assays) .
- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and correlate changes with activity trends .
- Computational Docking : Model binding interactions to explain discrepancies (e.g., steric hindrance from benzodioxin vs. benzofuran moieties) .
What computational strategies are recommended for predicting the compound's reactivity or optimizing its synthetic pathway?
Advanced Research Question
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction transition states and optimize cyclization steps .
- Machine Learning : Train models on PubChem reaction data to predict solvent/catalyst combinations for urea coupling .
- Retrosynthetic Analysis : Tools like Synthia™ or AiZynthFinder to propose alternative routes and reduce synthetic steps .
What experimental approaches are used to determine the compound's mechanism of action at the molecular level?
Advanced Research Question
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., PARP1) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing activity in gene-edited cell lines lacking the putative target .
How can the compound's pharmacokinetic properties be improved through structural modifications?
Advanced Research Question
- Metabolic Stability : Introduce fluorine substituents (e.g., 3-fluorophenyl) to reduce CYP450-mediated oxidation .
- Solubility : Replace methoxy groups with polar moieties (e.g., morpholine) or formulate as a prodrug (e.g., phosphate ester) .
- Plasma Protein Binding : Use SPR or equilibrium dialysis to assess modifications that lower albumin binding .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of fine particulates .
- Waste Disposal : Segregate organic waste containing urea/pyrrolidinone moieties for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
